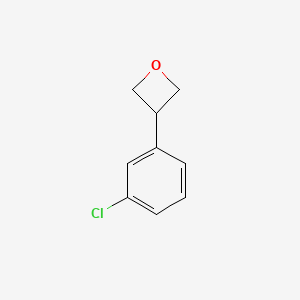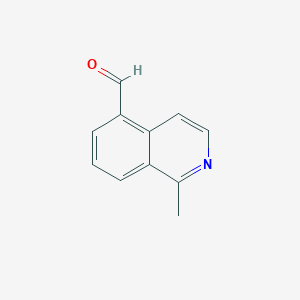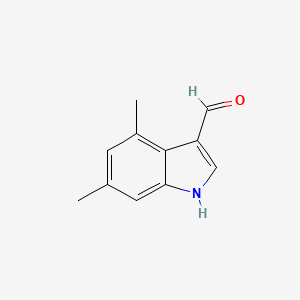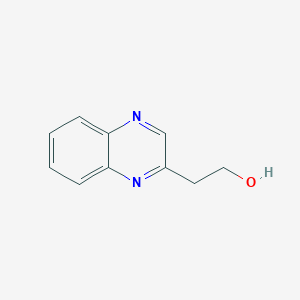
2-(Quinoxalin-2-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinoxalin-2-YL)ethanol is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and agrochemicals . The presence of the quinoxaline ring in this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-YL)ethanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method is the reduction of quinoxaline-2-carboxylic acid to quinoxalin-2-ylmethanol, followed by further functionalization to obtain this compound . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-YL)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve solvents such as ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions include quinoxalin-2-ylacetaldehyde, quinoxalin-2-ylacetic acid, and various substituted derivatives of this compound .
Scientific Research Applications
2-(Quinoxalin-2-YL)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Quinoxalin-2-YL)ethanol include other quinoxaline derivatives such as quinoxalin-2-ylmethanol, quinoxalin-2-ylacetic acid, and quinoxalin-2-ylacetaldehyde .
Uniqueness
This compound is unique due to its specific structure, which includes both the quinoxaline ring and the ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
30093-23-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-quinoxalin-2-ylethanol |
InChI |
InChI=1S/C10H10N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,7,13H,5-6H2 |
InChI Key |
IBGYOCWSEXZTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


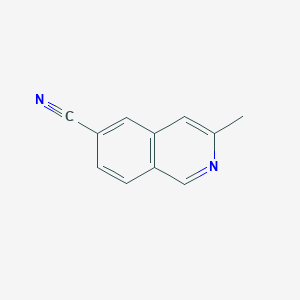

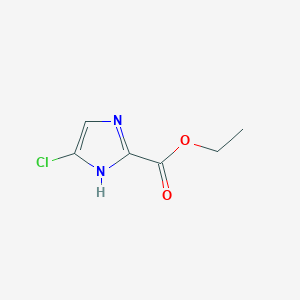

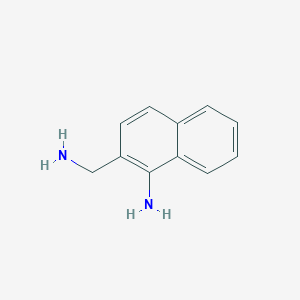

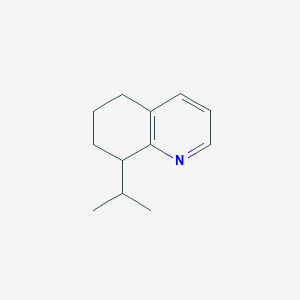
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)
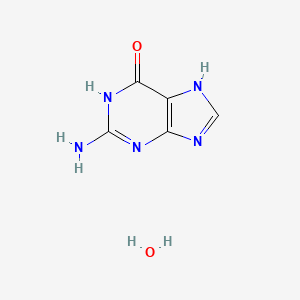

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)
